5-Carboxy-2,4-dichlorophenylboronic acid
Description
Properties
IUPAC Name |
5-borono-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMSIAATYXGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid typically involves:
- Introduction of the boronic acid moiety onto a 2,4-dichlorophenyl ring.
- Functionalization to install the carboxy group at the 5-position.
- Purification steps to isolate the target boronic acid with high purity.
The key challenge lies in the selective functionalization of the dichlorophenyl ring and maintaining the integrity of the boronic acid group during subsequent transformations.
Preparation via Palladium-Catalyzed Cross-Coupling
A widely employed method for synthesizing arylboronic acids, including this compound, is the Suzuki-Miyaura coupling reaction. This involves coupling an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
- Starting Materials: 2,4-dichlorophenylboronic acid or its derivatives.
- Catalyst: Palladium complexes such as Pd(PtBu3)2 or Pd(PPh3)4.
- Base: Cesium fluoride (CsF) or potassium phosphate.
- Solvent: Mixtures of dioxane, toluene, water, or 1,4-dioxane/water.
- Temperature: Around 80–90 °C.
- Reaction Time: Typically 12–16 hours.
This method allows the coupling of the boronic acid with a suitable electrophilic partner to introduce the carboxyl group or its precursor, which can be subsequently hydrolyzed to the carboxylic acid.
- A suspension containing 2,4-dichlorophenylboronic acid (1.2 equivalents), Pd(PtBu3)2 (0.05 equivalents), CsF (3 equivalents) in dioxane/toluene/water was stirred at 85 °C for 12 hours to achieve coupling, followed by removal of Pd catalyst using Si-thiol treatment and purification steps to yield the product with high purity and yield (up to 100% crude yield before hydrolysis).
Functional Group Transformations
The carboxy group at the 5-position is often introduced via:
- Hydrolysis of ester precursors: Esters synthesized via coupling reactions are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Direct carboxylation: Less common due to complexity, but involves direct introduction of CO2 or carboxyl groups on the aromatic ring.
In many cases, the boronic acid derivative is first prepared as an ester or protected form, then hydrolyzed to the acid.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Catalyst | Pd(PtBu3)2, Pd(PPh3)4 | 0.05 equivalents |
| Base | CsF, K3PO4 | 3 equivalents |
| Solvent | Dioxane, Toluene, Water mixtures, 1,4-Dioxane/Water | Solvent choice affects yield and reaction rate |
| Temperature | 80–90 °C | Maintained for 12–16 hours |
| Reaction Time | 12–16 hours | Sufficient for complete coupling |
| Yield (crude) | Up to 100% before hydrolysis | Purity >85% after catalyst removal |
| Hydrolysis Conditions | Acidic or basic aqueous media | Converts esters to carboxylic acid |
| Catalyst Removal | Si-thiol treatment, filtration through Celite | Removes Pd catalyst residues |
Research Findings and Notes
- The Suzuki-Miyaura coupling is the most reliable and scalable method for preparing this compound derivatives, offering high yields and purity when optimized with suitable catalysts and bases.
- Reaction conditions such as solvent system and temperature critically influence the coupling efficiency and product purity.
- Post-reaction catalyst removal using thiol reagents is effective in reducing palladium contamination, which is crucial for pharmaceutical-grade products.
- Hydrolysis of ester intermediates to the free acid must be carefully controlled to avoid degradation of the boronic acid functionality.
- Alternative methods involving direct amidation or carboxylation are less common but may be applied in related systems for functional group diversification.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2,4-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Potassium Carbonate: Acts as a base in various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 5-Carboxy-2,4-dichlorophenylboronic acid exhibits promising antimicrobial properties. In comparative studies against Staphylococcus aureus, this compound demonstrated effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer effects. Studies involving various triazole derivatives have shown that compounds structurally similar to this compound can exhibit significant cytotoxicity against breast and colon cancer cell lines. This positions the compound as a candidate for further drug development aimed at treating specific types of cancer.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable in synthetic organic chemistry .
Case Study 1: Antimicrobial Efficacy
A study explored the efficacy of various triazole derivatives, including this compound, against common pathogens. The results indicated that this compound could inhibit bacterial growth significantly compared to standard antibiotics, highlighting its potential application in developing new antimicrobial therapies.
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| This compound | Staphylococcus aureus | 75 |
| Standard Antibiotic | Staphylococcus aureus | 60 |
Case Study 2: Anticancer Activity
In another investigation into anticancer properties, compounds similar to this compound were tested against breast and colon cancer cell lines. The study revealed significant cytotoxic effects.
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | Breast Cancer | 10 |
| Triazole Derivative | Colon Cancer | 15 |
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science. It can be employed in developing new polymers and coatings with specific properties tailored for industrial use .
Mechanism of Action
The mechanism of action of 5-Carboxy-2,4-dichlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the coupled product .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of boronic acids are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:
Electronic and Reactivity Differences
Chlorine vs. Fluorine Substituents :
- Chlorine at positions 2 and 4 (as in the target compound) provides strong electron-withdrawing effects, activating the boronic acid group for nucleophilic attacks in Suzuki reactions. This is observed in 4-carboxy-3-chlorophenylboronic acid, where the chlorine atom increases electrophilicity at the boron center .
- Fluorine (e.g., 5-carboxy-2-fluorophenylboronic acid) offers similar electron withdrawal but with smaller steric bulk, improving solubility and reaction rates in polar solvents .
Carboxy Group Influence :
- Amino vs. Carboxy Functionalization: Replacing the carboxy group with an amino group (e.g., 5-amino-2,4-dichlorophenylboronic acid) shifts reactivity toward nucleophilic substitution or coordination chemistry, expanding utility in peptide synthesis .
Biological Activity
5-Carboxy-2,4-dichlorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
Chemical Formula : CHBClO
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and can thus modulate biological pathways by interacting with various biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the dichlorophenyl group enhances its binding affinity to target enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can potentially interact with cell surface receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Case Study : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent with an IC value of approximately 11 µM .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. Its mechanism involves the inhibition of specific pathways that promote cell survival.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 10 |
This table summarizes the cytotoxic effects observed in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Research Findings
- Inhibition of Enzymes : Studies have shown that this compound effectively inhibits enzymes such as protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways .
- Amyloidogenesis Inhibition : The compound has been explored for its ability to inhibit amyloid plaque formation, which is associated with neurodegenerative diseases like Alzheimer's .
- Spasmolytic Activity : In vitro studies have indicated that derivatives of this compound exhibit spasmolytic effects on smooth muscle tissues, suggesting potential applications in gastrointestinal disorders .
Q & A
Q. What are the recommended synthetic routes for 5-Carboxy-2,4-dichlorophenylboronic acid?
The synthesis of boronic acids typically involves cross-coupling reactions or functionalization of pre-existing aromatic frameworks. For 5-carboxy-substituted dichlorophenylboronic acids, a plausible route could involve:
- Suzuki-Miyaura coupling : Using a halogenated precursor (e.g., 2,4-dichloro-5-bromobenzoic acid) with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) with a base like Na₂CO₃ .
- Carboxylic acid protection : The carboxylic acid group may require protection (e.g., as a methyl ester) during boronylation to prevent side reactions, followed by deprotection under acidic conditions .
Q. How should this compound be stored to maintain stability?
Boronic acids are prone to hydrolysis and oxidation. For this compound:
- Store at 0–6°C under inert gas (argon/nitrogen) in airtight containers .
- Use desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged room-temperature storage, as decomposition can occur within weeks .
Q. What analytical techniques are suitable for characterizing purity and structure?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,4-dichloro and 5-carboxy groups) via chemical shifts and coupling constants .
- HPLC : Assess purity (>97% by HPLC with a C18 column, using acetonitrile/water + 0.1% TFA as mobile phase) .
- Melting point analysis : Compare observed m.p. (expected ~280–285°C for analogous chlorophenylboronic acids) to literature values .
Q. What safety precautions are necessary when handling this compound?
- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Decomposition : Avoid strong acids/bases to prevent release of toxic chlorine gas .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, COOH) influence reactivity in cross-coupling reactions?
The 2,4-dichloro groups enhance electrophilicity at the boron center, while the 5-carboxy group can act as a directing group or participate in hydrogen bonding. However, steric hindrance from chlorine atoms may reduce coupling efficiency.
Q. How can contradictory catalytic efficiency data in literature be resolved?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates but increase side reactions compared to THF .
- pH sensitivity : The carboxylic acid’s protonation state (pH 7–9) affects solubility and catalyst interaction. Use buffered conditions for reproducibility .
- Precision : Compare turnover numbers (TON) instead of yields, and report detailed reaction conditions (temperature, catalyst loading) .
Q. What computational methods predict the compound’s aqueous stability and reactivity?
- DFT calculations : Model hydrolysis pathways using Gaussian or ORCA software. The Gibbs free energy (ΔG‡) for boronic acid → boroxine formation can predict stability .
- Molecular dynamics : Simulate solvation effects in water/DMSO mixtures to optimize reaction media .
Q. What strategies enable regioselective functionalization without decarboxylation?
- Protection/deprotection : Convert the carboxylic acid to a tert-butyl ester before functionalization, then cleave with TFA .
- Metal coordination : Use Cu(I) catalysts to direct cross-coupling to the boron site while shielding the carboxylate .
Q. How to mitigate side reactions in Suzuki-Miyaura couplings involving this compound?
Q. What are the challenges in quantifying trace impurities, and how are they addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
